

multiple-dose pharmacokinetics of Delavirdine in HIV patients

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Compound Focus: Delavirdine Mesylate

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Multiple-Dose Pharmacokinetics of Delavirdine in HIV Patients: Application Notes and Experimental Protocols

Introduction

Delavirdine mesylate is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that received accelerated FDA approval for the treatment of HIV-1 infection in the 1990s. Although its **clinical use has diminished** in favor of newer agents with better efficacy and tolerability profiles, delavirdine remains a **valuable pharmacological tool** for understanding nonlinear pharmacokinetics and complex drug-drug interactions. As a **potent CYP3A4 inhibitor**, delavirdine exhibits a unique drug interaction profile compared to other NNRTIs, which typically induce cytochrome P450 enzymes. This characteristic has been exploited in combination regimens with HIV protease inhibitors to enhance their pharmacokinetic profiles. The following

application notes consolidate essential pharmacokinetic parameters, drug interaction data, and methodological protocols from multiple clinical studies to support researchers in antiretroviral drug development and clinical pharmacology research.

Key Pharmacokinetic Parameters

Basic Multiple-Dose Parameters

The steady-state pharmacokinetics of delavirdine have been characterized in HIV-infected patients following multiple-dose administration. The approved therapeutic regimen is 400 mg administered three times daily, though alternative dosing of 600 mg twice daily provides similar systemic exposure [1]. The drug demonstrates **time-dependent pharmacokinetics** with oral clearance decreasing and half-life increasing after multiple doses compared to single-dose administration.

Table 1: Fundamental Pharmacokinetic Parameters of Delavirdine at Steady-State

Parameter	Value	Population	Conditions
Volume of Distribution	210 L	HIV-infected patients	Multiple-dose, 400 mg 8-hourly [2]
Clearance	30 L/h	HIV-infected patients	Multiple-dose, 400 mg 8-hourly [2]
Half-Life	5.8 hours	HIV-infected patients	Steady-state [3]
Protein Binding	98%	In vitro	Primarily albumin [3]
C _{max}	35.5 ± 17 µM	HIV-infected patients	400 mg 8-hourly, didanosine 1hr after [4] [5]
AUC	153 ± 79 µM·h	HIV-infected patients	400 mg 8-hourly, didanosine 1hr after [4] [5]

Parameter	Value	Population	Conditions
Tmax	Not specified	HIV-infected patients	Rapid absorption [3]

Dose-Dependent Pharmacokinetics

Delavirdine exhibits **nonlinear pharmacokinetics** across the therapeutic dose range, which has significant implications for dosing strategies and therapeutic outcomes. This nonlinearity is characterized by a disproportionate increase in exposure with dose escalation, suggesting **capacity-limited metabolism**.

Table 2: Dose-Dependent Pharmacokinetics of Delavirdine in Combination Therapy

Parameter	Combination 1	Combination 2	Combination 3
Delavirdine Dose	600 mg BID	800 mg BID	1000 mg BID
Amprenavir Dose	600 mg BID	600 mg BID	450 mg BID
Delavirdine Cmax	Lowest	Intermediate	Highest (P<0.04) [6]
Delavirdine C12	3944 ng/mL	Intermediate	835 ng/mL (P=0.0039) [6]
Delavirdine AUC ₀₋₁₂	Lowest	Intermediate	Highest (P<0.04) [6]
Amprenavir C12	412 ng/mL	434 ng/mL	536 ng/mL [6]

The observed nonlinearity is attributed to **saturation of CYP3A4** enzymes and potentially P-glycoprotein transport systems [6]. When the delavirdine dose was increased from 600 mg to 1000 mg twice daily (67% increase), the median trough concentration (C12) increased by 472% [6]. This saturation kinetics supports twice-daily dosing despite the relatively short half-life, as adequate trough concentrations are maintained through inhibition of its own metabolic clearance.

Drug-Drug Interaction Profile

Metabolic Pathways

Delavirdine undergoes **extensive hepatic metabolism** primarily via cytochrome P450 enzymes, with CYP3A4 being the major isoform responsible [7] [1]. The compound is predominantly metabolized through **N-desalkylation** and **pyridine ring hydroxylation**, followed by subsequent conjugation [8]. In rat studies, the major metabolites identified included 6'-hydroxy delavirdine and its glucuronide and sulfate conjugates, despyridinyl delavirdine and its conjugate, and desalkyl delavirdine [8]. Only minimal amounts of unchanged drug are excreted renally, with the majority of drug-derived material eliminated fecally [8].

Unlike other NNRTIs, delavirdine functions as a **potent CYP3A4 inhibitor**, which fundamentally changes its drug interaction profile compared to agents like efavirenz or nevirapine [1]. This inhibition occurs through formation of a metabolic intermediate complex with the heme moiety of CYP3A4, resulting in mechanism-based inactivation. Additionally, delavirdine demonstrates an **acute inhibitory effect on CYP3A** activity as evidenced by reductions in the urinary ratio of 6- β -hydroxycortisol to free cortisol [7].

Clinically Significant Interactions

Table 3: Clinically Significant Drug Interactions with Delavirdine

Interacting Drug	Effect on Delavirdine Exposure	Effect on Interacting Drug Exposure	Clinical Recommendation
Didanosine (buffered)	C _{max} ↓ 37% (22.4 vs 35.5 μ M) when taken together; AUC not significantly different [4] [5]	No significant effect on didanosine PK [4] [5]	Administer together to enhance adherence [4] [5]
Rifabutin	Delavirdine levels decreased by 80% [7]	Not reported	Contraindicated [7] [1]
Amprenavir	Delavirdine exposure increases with higher delavirdine doses [6]	Minimal change; C ₁₂ 412-536 ng/mL across combinations [6]	Use 450 mg amprenavir with 1000 mg delavirdine BID [6]

Interacting Drug	Effect on Delavirdine Exposure	Effect on Interacting Drug Exposure	Clinical Recommendation
Indinavir	Not reported	Increased systemic exposure [1]	Combination removes food restrictions for indinavir [1]
Antacids/Gastric pH elevators	Reduced absorption when gastric pH >3 [1]	Not applicable	Separate administration by at least 1 hour [1]

The interaction with **didanosine** is particularly important given their frequent coadministration in early HIV regimens. The buffered formulation of didanosine increases gastric pH, which reduces delavirdine absorption due to its **pH-dependent solubility** [1]. However, at steady-state, this interaction appears less pronounced than after single doses, allowing coadministration to enhance adherence [4] [5].

Formulation and Administration Considerations

pH-Dependent Absorption

Delavirdine exhibits **pH-dependent absorption characteristics** due to its weak basic nature. The solubility of delavirdine decreases significantly as gastric pH rises above 3, resulting in reduced bioavailability under conditions of elevated gastric pH [4] [1]. This property necessitates careful consideration of coadministered agents that affect gastric acidity, including **antacids, H2-receptor antagonists, and proton pump inhibitors**. The buffered formulation of didanosine was shown to reduce delavirdine C_{max} by 37% when administered concomitantly, though the AUC reduction at steady-state was not statistically significant [4] [5].

Food Effects and Dosing Recommendations

Unlike many antiretroviral agents, delavirdine absorption is **not appreciably affected by food** [1]. This provides flexibility in administration without regard to meals, potentially enhancing adherence. Based on the available pharmacokinetic data:

- The **standard regimen** is 400 mg three times daily without regard to food

- An **alternative regimen** of 600 mg twice daily provides similar systemic exposure
- For combination with amprenavir, 450 mg amprenavir with 1000 mg delavirdine twice daily is recommended [6]
- **Concomitant administration** with didanosine is acceptable to enhance adherence, despite reduced C_{max} [4] [5]
- Administration should be **separated by at least 1 hour** from antacids or buffered medications [1]

Experimental Protocols

Steady-State Pharmacokinetic Study Design

Objective: To characterize the multiple-dose pharmacokinetics of delavirdine and evaluate drug interactions at steady-state.

Study Design: Randomized, open-label, crossover design in HIV-infected patients.

Subjects: HIV-positive adults (18-55 years) within 15% of ideal body weight with documented HIV-1 infection. Typical sample sizes range from 9-17 subjects based on published studies [4] [7].

Dosing Protocol:

- Subjects stabilized on their existing antiretroviral regimen (e.g., didanosine)
- **Delavirdine mesylate** 400 mg administered every 8 hours for 14 days
- For interaction studies, coadministered drug given either concomitantly or separated by 1 hour
- Washout period of ≥ 7 days between treatment phases for crossover studies

Pharmacokinetic Sampling:

- Baseline (pre-dose)
- Day 14: Pre-dose and 0.5, 1, 1.5, 2, 3, 4, 6, 8 hours post-dose
- Trough concentrations (C_{min}) collected immediately before morning dose
- Additional sampling at day 28 for multiple-phase studies

Analytical Methods:

- **Plasma Preparation:** Blood samples collected in heparinized tubes, centrifuged, plasma stored at -20°C or -70°C
- **Delavirdine Quantification:** HPLC with UV detection [5]

- **Metabolite profiling:** LC-MS for metabolic studies [8]

Pharmacokinetic Analysis:

- Noncompartmental analysis using WinNonlin or equivalent
- Primary parameters: $AUC_{0-\tau}$, C_{max} , T_{max} , C_{min} , CL/F , Vd/F , $t_{1/2}$
- Statistical analysis: ANOVA for crossover designs, significance at $p < 0.05$

Protocol for Metabolic Interaction Studies

Objective: To assess the effect of delavirdine on cytochrome P450 activity and interacting drug pharmacokinetics.

CYP3A Activity Assessment:

- **Urinary 6- β -hydroxycortisol ratio:** Collect urine samples pre-dose and at steady-state
- **Analysis:** HPLC with UV detection for 6- β -hydroxycortisol and free cortisol
- **Calculation:** Ratio of 6- β -hydroxycortisol to free cortisol as marker of CYP3A induction/inhibition [7]

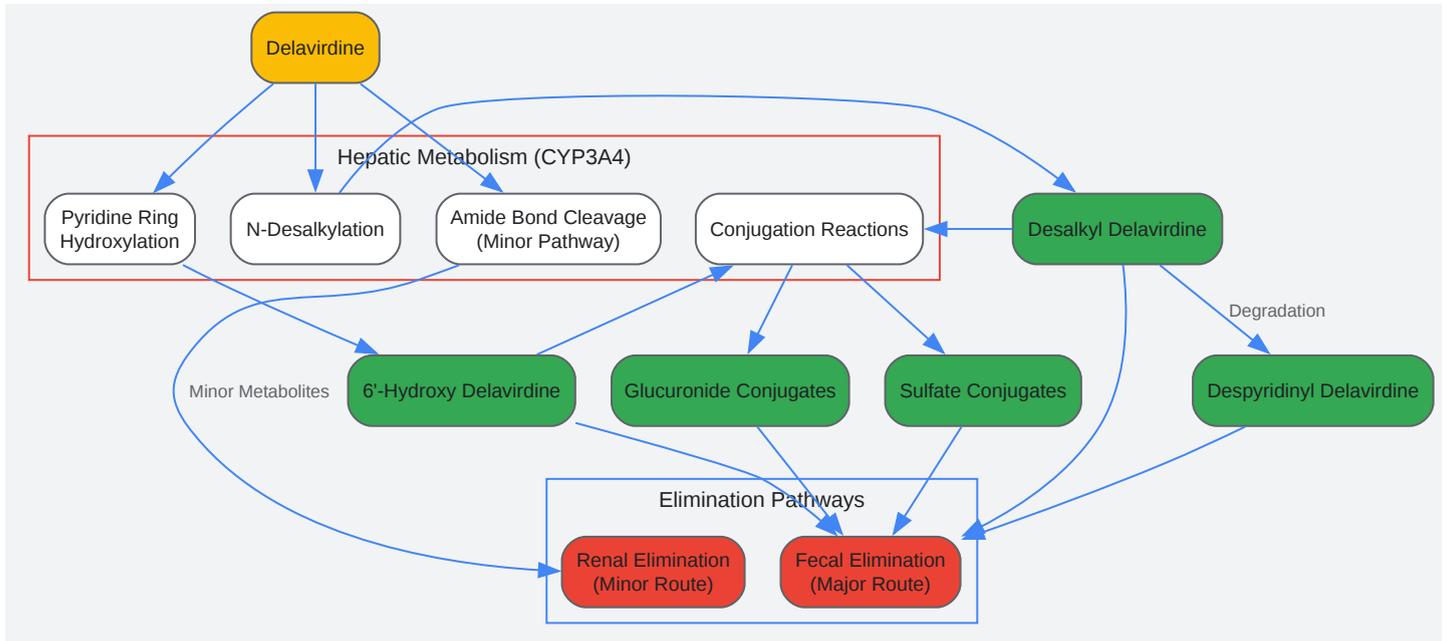
Interaction Drug Measurement:

- For rifabutin studies: measure parent drug and 25-O-desacetyl metabolite
- For protease inhibitors: measure parent compound concentrations
- Trough concentrations particularly important for efficacy correlation

Visualization of Metabolic Pathways and Study Designs

Delavirdine Metabolism and Disposition Pathways

The following diagram illustrates the major metabolic pathways and disposition characteristics of delavirdine, synthesized from animal and human studies:

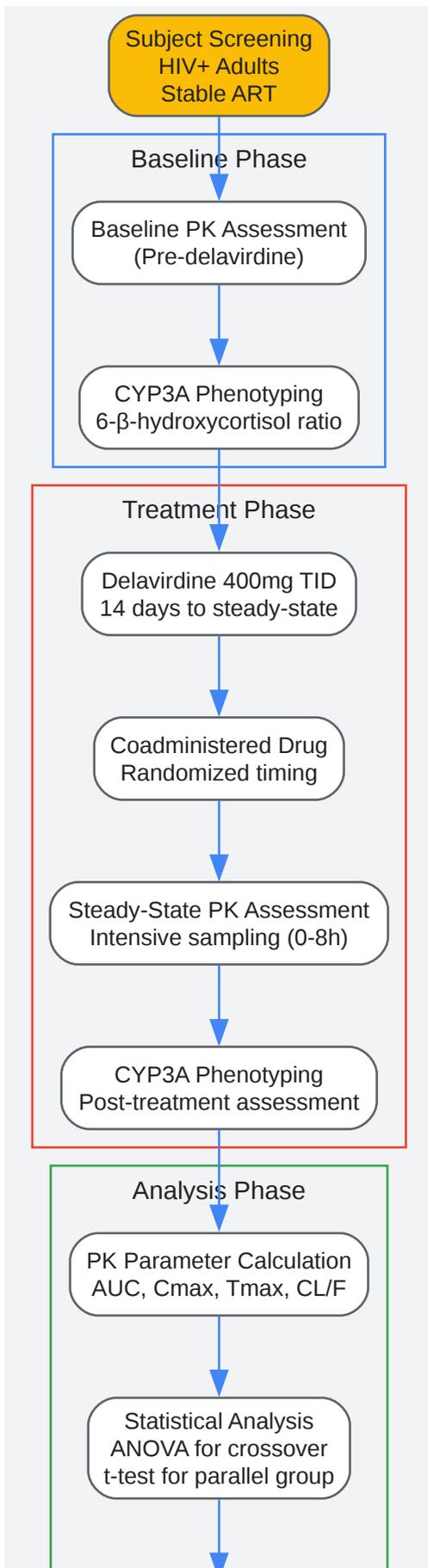


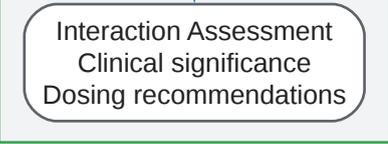
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Figure 1: Delavirdine Metabolism and Disposition Pathways - This diagram illustrates the major metabolic transformations and elimination routes of delavirdine based on preclinical and clinical studies. The drug undergoes extensive hepatic metabolism primarily via CYP3A4, with fecal excretion representing the major elimination pathway [8] [3].

Drug-Drug Interaction Study Design

The following workflow depicts a standardized approach for evaluating drug interactions with delavirdine in clinical studies:





Interaction Assessment
Clinical significance
Dosing recommendations

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Figure 2: Drug-Drug Interaction Study Workflow - This diagram outlines the standardized clinical protocol for assessing drug interactions with delavirdine, incorporating both pharmacokinetic and pharmacodynamic markers of CYP3A activity [4] [7] [1].

Conclusion

The multiple-dose pharmacokinetics of delavirdine are characterized by **nonlinear clearance**, **extensive metabolism** via CYP3A4, and a unique profile as a **potent enzyme inhibitor** rather than inducer. The drug's absorption is highly dependent on gastric pH but unaffected by food, allowing flexible administration. Key considerations for clinical development and study design include:

- The **saturation of metabolic pathways** at higher doses enables twice-daily dosing despite a moderate half-life
- **CYP3A inhibition** significantly increases exposure to concomitant protease inhibitors, potentially permitting simplified regimens
- **Interaction studies** must account for the dual role of delavirdine as both substrate and inhibitor of CYP3A4
- The **urinary 6- β -hydroxycortisol ratio** provides a useful noninvasive marker for assessing CYP3A modulation in interaction studies

Although delavirdine is no longer widely used in clinical practice, its unique pharmacokinetic properties continue to offer valuable insights for drug development, particularly in understanding complex drug interactions and nonlinear pharmacokinetics in special populations.

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